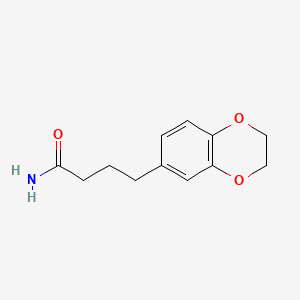

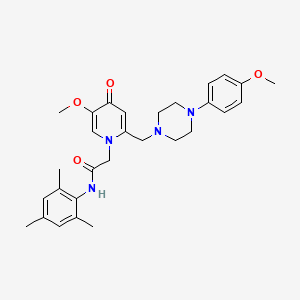

Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl methylphenylglycidate, a compound with a somewhat similar structure, is an organic compound used in the flavor industry in artificial fruit flavors, particularly strawberry . It contains ester and epoxide functional groups .

Synthesis Analysis

A related compound, (1R)-(3-methylphenyl)ethan-1-amine, can be synthesized through a transaminase-mediated chiral selective transamination process . This involves the use of an enzyme, ATA-025, and dimethylsulfoxide as a co-solvent .Chemical Reactions Analysis

Esters, which are a class of compounds that “Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate” may belong to, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and density can be determined experimentally. For example, Ethyl methylphenylglycidate is a colorless liquid that is insoluble in water .科学的研究の応用

Medicinal Chemistry Applications

Oxadiazole derivatives, including compounds structurally related to Ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, have been extensively studied for their potential medicinal properties. For example, microwave-assisted synthesis has led to the creation of hybrid molecules containing oxadiazole and penicillanic or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antilipase, and antiurease activities, suggesting their potential as therapeutic agents (Başoğlu et al., 2013). Similarly, synthesis and antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives have also found applications as corrosion inhibitors. A study on Pyranpyrazole derivatives, including an oxadiazole ring, showed significant corrosion inhibition properties for mild steel, which is useful for industrial applications like the pickling process. These findings underscore the potential of oxadiazole derivatives in protecting metals from corrosion, supported by experimental and quantum chemical studies (Dohare et al., 2017).

Material Science

In material science, oxadiazole derivatives have been explored for their unique properties. For instance, the synthesis of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives has been reported, which serve as versatile building blocks in medicinal chemistry. These compounds could be integrated into biologically relevant molecules, highlighting their utility in developing new materials with potential biological applications (Jakopin, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-13-10(14-17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZGATYLQYGZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)

![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2670774.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)

![4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2670780.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2670781.png)